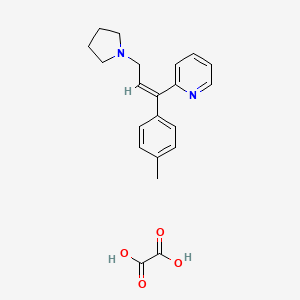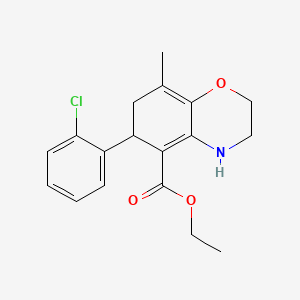
3-(Maleimidomethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Maleimidomethyl)picolinonitrile is a chemical compound that features a maleimide group attached to a picolinonitrile moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The maleimide group is known for its reactivity with thiol groups, making it useful in bioconjugation and other chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Maleimidomethyl)picolinonitrile typically involves the reaction of maleimide with picolinonitrile under specific conditions. One common method involves the use of a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines . This stepwise and one-pot approach allows for the efficient production of 3-hydroxy-4-substituted picolinonitriles, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Maleimidomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The maleimide group can participate in substitution reactions, particularly with thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Thiol-containing compounds, such as cysteine or glutathione, can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Thiol-substituted derivatives, which are useful in bioconjugation applications.
Scientific Research Applications
3-(Maleimidomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(Maleimidomethyl)picolinonitrile primarily involves its reactivity with thiol groups. The maleimide group forms stable thioether bonds with thiols, which is a key feature in bioconjugation and other chemical modifications. This reactivity allows the compound to target specific molecular pathways and interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile core but differ in their substituents.
3-Methylpicolinonitrile: Another related compound with a methyl group instead of a maleimide group.
Uniqueness
3-(Maleimidomethyl)picolinonitrile is unique due to the presence of the maleimide group, which imparts specific reactivity towards thiol groups. This makes it particularly valuable in bioconjugation applications, where precise and stable modifications are required.
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-[(2,5-dioxopyrrol-1-yl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-6-9-8(2-1-5-13-9)7-14-10(15)3-4-11(14)16/h1-5H,7H2 |
InChI Key |
XGKQSALDRPJQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


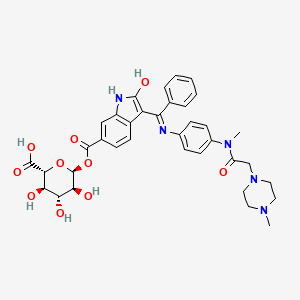

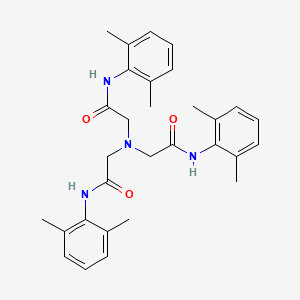
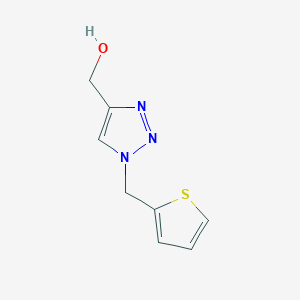
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
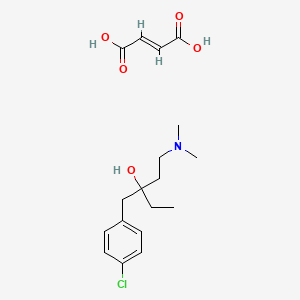
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
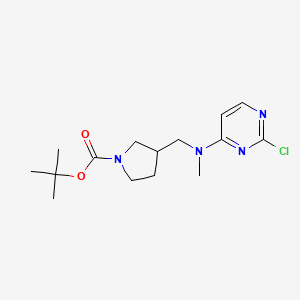

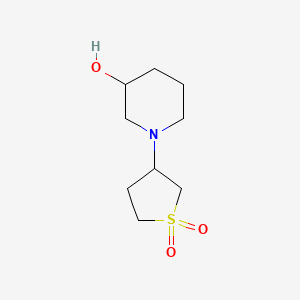
methylphosphonic acid](/img/structure/B15294742.png)
